3-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
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Overview
Description
3-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chloro and Fluoro Substituents: Halogenation reactions are employed to introduce the chloro and fluoro groups at the desired positions on the pyrrolo[2,3-b]pyridine ring.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or related reagents.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrrolo[2,3-b]pyridine ring.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups replacing the chloro or fluoro substituents .
Scientific Research Applications
3-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of kinase inhibitors and other bioactive molecules.
Biological Studies: The compound is used in studies investigating the inhibition of specific enzymes or receptors.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function. This inhibition can lead to downstream effects on cellular signaling pathways, ultimately affecting cell proliferation, apoptosis, or other cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine: Similar structure but lacks the carboxylic acid group.
3-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine: Similar structure but lacks the carboxylic acid group.
Uniqueness
The presence of the carboxylic acid group in 3-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid enhances its solubility and reactivity, making it more versatile for various chemical reactions and applications compared to its analogs .
Properties
Molecular Formula |
C8H4ClFN2O2 |
---|---|
Molecular Weight |
214.58 g/mol |
IUPAC Name |
3-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H4ClFN2O2/c9-5-4-1-3(10)2-11-7(4)12-6(5)8(13)14/h1-2H,(H,11,12)(H,13,14) |
InChI Key |
YUUTUMMLQQDTBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1C(=C(N2)C(=O)O)Cl)F |
Origin of Product |
United States |
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